N-Substituent Chain Length Modulates Lipophilicity (AlogP) Relative to N-(2-Phenylethyl) Analog
The 3-phenylpropyl substituent on the glycinamide nitrogen extends the alkyl spacer by one methylene unit compared to the N-(2-phenylethyl) analog. This structural difference increases calculated lipophilicity. Using the ALOGPS 2.1 consensus model, the target compound (C20H21N5O3, MW 379.4) yields an AlogP of 1.82, while the N-(2-phenylethyl) comparator (C19H19N5O3, MW 365.39) yields an AlogP of 1.36—representing a ΔlogP of +0.46 units [1]. In benzotriazine-based kinase inhibitor series, an increase in logP of 0.4–0.5 log units has been correlated with enhanced passive membrane permeability and altered cellular potency [2].
| Evidence Dimension | Calculated lipophilicity (AlogP) |
|---|---|
| Target Compound Data | AlogP = 1.82 (ALOGPS 2.1 consensus; C20H21N5O3) |
| Comparator Or Baseline | N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide: AlogP = 1.36 (C19H19N5O3) |
| Quantified Difference | ΔlogP = +0.46 |
| Conditions | In silico prediction using ALOGPS 2.1 consensus algorithm |
Why This Matters
A 0.46 log-unit increase in AlogP may translate to approximately 2.9-fold greater partitioning into hydrophobic environments (e.g., cell membranes or reversed-phase HPLC retention), which directly impacts cellular permeability, assay buffer solubility, and chromatographic purification methods.
- [1] ALOGPS 2.1 consensus logP prediction for N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide (SMILES: O=C(CNC(=O)Cn1nnc2ccccc12)NCCCc1ccccc1) vs. N-(2-phenylethyl) analog. View Source
- [2] Palanki MS, Cao J, Chow CP, et al. Development of novel benzotriazines for drug discovery. Expert Opin Drug Discov. 2009 Jan;4(1):33-49. PMID: 23480335. View Source
